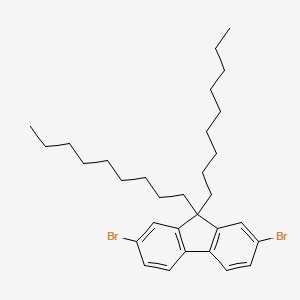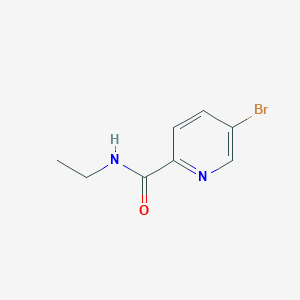
5-Bromo-N-ethylpicolinamide
Overview
Description
5-Bromo-N-ethylpicolinamide, also known as BEPA, is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It is provided to early discovery researchers as part of a collection of unique chemicals .
Chemical Reactions Analysis
Specific chemical reactions involving 5-Bromo-N-ethylpicolinamide are not mentioned in the search results .
Physical And Chemical Properties Analysis
5-Bromo-N-ethylpicolinamide has a molecular weight of 229.07 g/mol. Its density is 1.471g/cm3, and it has a boiling point of 355.1ºC at 760 mmHg .
Scientific Research Applications
Medicine: Antiviral and Anticancer Potential
5-Bromo-N-ethylpicolinamide, as an indole derivative, has shown promise in the medical field due to the biological activities of similar compounds . Indole derivatives are known for their antiviral properties, with some compounds exhibiting inhibitory activity against influenza A and Coxsackie B4 virus . Additionally, these derivatives have been explored for their anticancer potential, with research indicating their ability to bind with high affinity to multiple receptors, which is crucial in developing new therapeutic agents .
Agriculture: Plant Growth and Disease Management
In the agricultural sector, the application of nanotechnology has been revolutionary, and compounds like 5-Bromo-N-ethylpicolinamide could play a role in the development of nanocomposites for plant growth, pest management, and altering soil microbial communities . These advancements are essential for enhancing food security and promoting sustainable agriculture without adversely affecting the environment.
Material Science: Advanced Battery Science
The compound’s potential use in advanced battery science is significant, as it could contribute to the development of new materials for better energy storage solutions . This application is particularly relevant in the context of the growing demand for efficient and sustainable energy sources.
Environmental Science: Pollution Remediation
Metal-organic frameworks (MOFs) have garnered attention for their environmental applications, particularly in pollution remediation . While 5-Bromo-N-ethylpicolinamide itself may not be a MOF, its structural properties could inspire the synthesis of new MOFs or related compounds that can aid in the adsorption and catalytic degradation of pollutants.
Biochemistry: G-Quadruplex DNA Binders
In biochemistry, the focus has been on molecules that can stabilize G-quadruplex structures in DNA, which are associated with cancer and other diseases . Derivatives of 5-Bromo-N-ethylpicolinamide could potentially serve as selective binders for these structures, contributing to the development of novel anticancer therapies.
Pharmacology: Drug Development
The pharmacological activity of indole derivatives, which are structurally related to 5-Bromo-N-ethylpicolinamide, includes a broad spectrum of potential therapeutic applications . These compounds have been found to possess antimicrobial, anti-inflammatory, antidiabetic, and antimalarial activities, making them valuable scaffolds for drug development.
Mechanism of Action
Mode of Action
It is possible that the compound interacts with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-N-ethylpicolinamide are not well studied. Therefore, it is difficult to outline its impact on bioavailability. Future research should focus on understanding how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of 5-Bromo-N-ethylpicolinamide’s action are currently unknown. It is possible that the compound could have a variety of effects depending on its targets and mode of action .
Safety and Hazards
According to the safety data sheet, 5-Bromo-N-ethylpicolinamide is classified as having acute toxicity (oral, Category 4) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is used as a laboratory chemical and for the manufacture of chemical compounds .
Relevant Papers
There are several papers related to brominated compounds, but none specifically about 5-Bromo-N-ethylpicolinamide. For example, a paper discusses the electrochemical bromofunctionalization of alkenes , and another paper discusses the synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins .
properties
IUPAC Name |
5-bromo-N-ethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMCYHHRHDNMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628489 | |
| Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-ethylpicolinamide | |
CAS RN |
845305-88-6 | |
| Record name | 5-Bromo-N-ethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

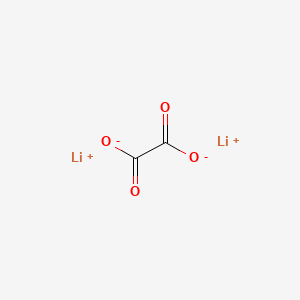



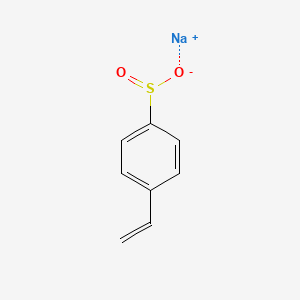

![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)
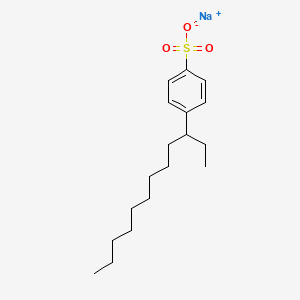


![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)
![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)
